molecular formula C7H9ClN2O2 B11904746 4-chloro-5-isopropoxypyridazin-3(2H)-one CAS No. 1346697-45-7

4-chloro-5-isopropoxypyridazin-3(2H)-one

Cat. No.: B11904746
CAS No.: 1346697-45-7
M. Wt: 188.61 g/mol
InChI Key: HXLOACDBIZAABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-isopropoxypyridazin-3(2H)-one is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1346697-45-7

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

5-chloro-4-propan-2-yloxy-1H-pyridazin-6-one

InChI

InChI=1S/C7H9ClN2O2/c1-4(2)12-5-3-9-10-7(11)6(5)8/h3-4H,1-2H3,(H,10,11)

InChI Key

HXLOACDBIZAABN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

Biological Activity

4-Chloro-5-isopropoxypyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by a chloro substituent at the fourth position and an isopropoxy group at the fifth position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring therapeutic applications.

  • Molecular Formula : C10_{10}H11_{11}ClN2_{2}O
  • Molecular Weight : Approximately 188.63 g/mol
  • Structure : The compound features a pyridazinone structure that facilitates various chemical reactions, including nucleophilic substitutions and carbonyl reactions due to its functional groups.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential interactions with various biological targets. Compounds with similar structures have been studied for their effects on enzymes and receptors, which may provide insights into the mechanisms of action for this compound.

Potential Therapeutic Applications

  • Anti-inflammatory Effects : Similar pyridazine derivatives have shown promise in modulating inflammatory pathways, potentially influencing conditions such as rheumatoid arthritis and other autoimmune diseases.
  • Anticancer Activity : Some studies suggest that pyridazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Antimicrobial Properties : Compounds in this class have exhibited activity against certain bacterial strains, indicating a potential role in antibiotic development.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural features. The following table summarizes compounds with structural similarities and their unique features:

Compound NameSimilarityUnique Features
4-Chloro-5-hydroxypyridazin-3(2H)-one0.93Hydroxy group instead of isopropoxy
5-Amino-4-chloropyridazin-3(2H)-one0.62Contains an amino group at position five
4,5-Dichloro-3(2H)-pyridazinone0.65Contains two chloro groups
4-Chloro-5-methoxypyridazin-3(2H)-one0.74Methoxy group instead of isopropoxy
4,5-Dichloro-2-methylpyridazin-3(2H)-one0.58Methyl substitution at position two

This table illustrates how variations in substituents can lead to different chemical properties and biological activities, highlighting the importance of SAR studies in drug development.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have been explored extensively:

  • RORγ Modulation : Research indicates that some pyridazine derivatives can modulate RORγ activity, which plays a significant role in immune response and inflammation . This suggests that similar compounds might also exhibit such properties.
  • Inhibition Studies : In vitro studies on related compounds have demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a potential for therapeutic use in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.